Bunamiodyl sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

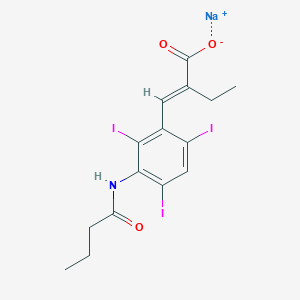

Bunamiodyl-Natrium ist eine chemische Verbindung, die als diagnostisches Hilfsmittel in der radiografischen Visualisierung, insbesondere für die Gallenblase, bekannt ist. Seine chemische Bezeichnung lautet 2-[[2,4,6-Triiod-3-[(1-Oxobutyl)amino]phenyl]methylen]butansäure-Mononatriumsalz. Diese Verbindung wurde historisch zur Erkennung von Gallensteinen bei Patienten mit Cholelithiasis eingesetzt, wurde aber aufgrund von Nephropathie-Bedenken vom Markt genommen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Bunamiodyl-Natrium kann durch einen mehrstufigen Prozess synthetisiert werden, der die Iodisierung aromatischer Verbindungen gefolgt von Amidbildung beinhaltet. Die wichtigsten Schritte sind:

Iodisierung: Die Einführung von Iodatomen in den aromatischen Ring.

Amidbildung: Die Reaktion der iodierten Verbindung mit Buttersäure zur Bildung der Amidbindung.

Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Iod und einem geeigneten Katalysator unter kontrollierter Temperatur und Druck, um das korrekte Substitutionsschema am aromatischen Ring zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Bunamiodyl-Natrium beinhaltet großtechnische Iodisierung und Amidbildungsprozesse. Diese Methoden sind auf hohe Ausbeute und Reinheit optimiert, wobei häufig Durchflussreaktoren und fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie zur Isolierung des Endprodukts eingesetzt werden .

Chemische Reaktionsanalyse

Arten von Reaktionen

Bunamiodyl-Natrium durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die Iodatome oder die Amidgruppe verändern.

Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen, die eine weitere Funktionalisierung ermöglichen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Elektrophile Reagenzien wie Halogene oder Nitrierungsmittel werden unter sauren oder basischen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation iodierte Carbonsäuren ergeben, während Reduktion deiodierte Amide produzieren kann .

Wissenschaftliche Forschungsanwendungen

Bunamiodyl-Natrium wurde in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet, darunter:

Chemie: Als Modellverbindung zur Untersuchung von Iodsierungs- und Amidbildungsreaktionen.

Biologie: Untersuchung der Auswirkungen iodierter Verbindungen auf biologische Systeme.

Medizin: Historisch in der radiografischen Bildgebung zur Visualisierung der Gallenblase und zum Nachweis von Gallensteinen eingesetzt.

Industrie: Einsatz bei der Entwicklung von diagnostischen Bildgebungsmitteln und Kontrastmitteln.

Wirkmechanismus

Der Mechanismus, durch den Bunamiodyl-Natrium seine Wirkung entfaltet, beinhaltet seinen hohen Iodgehalt, der für Radiopazität sorgt. Dies ermöglicht es ihm, Röntgenstrahlen zu absorbieren und den Kontrast der Gallenblase in radiografischen Bildern zu verstärken. Die Verbindung zielt auf die Gallenblase ab, wo sie sich anreichert und ein klares Bild für diagnostische Zwecke liefert .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bunamiodyl Sodium can be synthesized through a multi-step process involving the iodination of aromatic compounds followed by amide formation. The key steps include:

Iodination: The introduction of iodine atoms into the aromatic ring.

Amide Formation: The reaction of the iodinated compound with butyric acid to form the amide linkage.

The reaction conditions typically involve the use of iodine and a suitable catalyst under controlled temperature and pressure to ensure the correct substitution pattern on the aromatic ring .

Industrial Production Methods

Industrial production of this compound involves large-scale iodination and amide formation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Bunamiodyl Sodium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the iodine atoms or the amide group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated carboxylic acids, while reduction can produce deiodinated amides .

Wissenschaftliche Forschungsanwendungen

Bunamiodyl Sodium has been used in various scientific research applications, including:

Chemistry: As a model compound for studying iodination and amide formation reactions.

Biology: Investigating the effects of iodinated compounds on biological systems.

Medicine: Historically used in radiographic imaging to visualize the gallbladder and detect gallstones.

Industry: Employed in the development of diagnostic imaging agents and contrast media.

Wirkmechanismus

The mechanism by which Bunamiodyl Sodium exerts its effects involves its high iodine content, which provides radiopacity. This allows it to absorb X-rays and enhance the contrast of the gallbladder in radiographic images. The compound targets the gallbladder, where it accumulates and provides a clear image for diagnostic purposes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Iopansäure: Eine weitere iodierte Verbindung, die für die Cholezystographie verwendet wird.

Iodipamid: Wird in der radiografischen Bildgebung von Leber und Gallenblase eingesetzt.

Iodixanol: Ein nichtionisches, wasserlösliches Kontrastmittel, das in verschiedenen bildgebenden Verfahren eingesetzt wird.

Einzigartigkeit

Bunamiodyl-Natrium ist aufgrund seiner spezifischen Struktur einzigartig, die eine optimale Radiopazität für die Gallenblasenbildgebung bietet. Seine Kombination aus Iodatomen und Amidbindung macht es für diesen Zweck besonders effektiv, obwohl seine Verwendung aufgrund von Nephropathie-Bedenken begrenzt wurde .

Eigenschaften

CAS-Nummer |

1923-76-8 |

|---|---|

Molekularformel |

C15H15I3NNaO3 |

Molekulargewicht |

660.99 g/mol |

IUPAC-Name |

sodium;(2E)-2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methylidene]butanoate |

InChI |

InChI=1S/C15H16I3NO3.Na/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22;/h6-7H,3-5H2,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1/b8-6+; |

InChI-Schlüssel |

JNUQEHHAXSHUMD-WVLIHFOGSA-M |

SMILES |

CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)[O-])I)I.[Na+] |

Isomerische SMILES |

CCCC(=O)NC1=C(C=C(C(=C1I)/C=C(\CC)/C(=O)[O-])I)I.[Na+] |

Kanonische SMILES |

CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)[O-])I)I.[Na+] |

Verwandte CAS-Nummern |

1233-53-0 (Parent) |

Synonyme |

uniodyl buniodyl sodium salt |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)

![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)

![5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239245.png)

![2-[(E)-2-(4-Aminophenyl)vinyl]pyridine](/img/structure/B239253.png)

![ethyl 2-[[2-amino-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B239258.png)